molecular formula C12H22N4O B2369155 1-(tert-butyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea CAS No. 1235372-90-3

1-(tert-butyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2369155
CAS No.: 1235372-90-3
M. Wt: 238.335
InChI Key: YECYPFRBJHKDQS-UHFFFAOYSA-N
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Description

1-(tert-butyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a tert-butyl group, a pyrazole ring, and a urea moiety

Scientific Research Applications

1-(tert-butyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide, such as 2-bromoethyl tert-butyl ether, to introduce the tert-butyl group.

    Urea formation: The final step involves the reaction of the alkylated pyrazole with an isocyanate, such as tert-butyl isocyanate, to form the urea derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-butyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are performed in polar solvents with or without catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(tert-butyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiourea: Similar structure but with a thiourea moiety instead of urea.

    1-(tert-butyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate: Contains a carbamate group instead of urea.

    1-(tert-butyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amide: Features an amide group in place of the urea moiety.

Uniqueness: 1-(tert-butyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, while the pyrazole ring and urea moiety contribute to its reactivity and potential interactions with biological targets.

Properties

IUPAC Name

1-tert-butyl-3-[2-(3,5-dimethylpyrazol-1-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O/c1-9-8-10(2)16(15-9)7-6-13-11(17)14-12(3,4)5/h8H,6-7H2,1-5H3,(H2,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECYPFRBJHKDQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)NC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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